molecular formula C14H18N2O5S B5708420 N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

Cat. No. B5708420
M. Wt: 326.37 g/mol
InChI Key: MAXKIBHRSBECCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, commonly known as BDMC, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. BDMC is a sulfonamide derivative that exhibits a unique chemical structure and has been shown to possess various biological activities.

Mechanism of Action

The mechanism of action of BDMC is not fully understood. However, it has been suggested that BDMC acts by inhibiting various signaling pathways involved in cancer cell growth and inflammation. BDMC has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer cell growth. BDMC has also been shown to inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
BDMC has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. BDMC has also been found to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth. Additionally, BDMC has been shown to possess antioxidant activity, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDMC in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, BDMC has been found to exhibit low toxicity in animal studies. However, one of the limitations of using BDMC in lab experiments is its poor solubility in water, which may limit its bioavailability.

Future Directions

There are several future directions for the research on BDMC. One of the areas of interest is the development of BDMC-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of BDMC and its potential applications in other areas of medicine. Furthermore, the development of more efficient synthesis methods for BDMC may facilitate its use in future research.

Synthesis Methods

The synthesis of BDMC involves the reaction of 3,4-methylenedioxyphenol with pyrrolidine and methanesulfonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure BDMC.

Scientific Research Applications

BDMC has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. BDMC has been found to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, BDMC has been found to exhibit anti-viral activity against the hepatitis C virus.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-22(18,19)16(9-14(17)15-6-2-3-7-15)11-4-5-12-13(8-11)21-10-20-12/h4-5,8H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXKIBHRSBECCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCCC1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide

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